molecular formula C27H27NO6 B6503002 (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 859132-55-1

(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Numéro de catalogue: B6503002
Numéro CAS: 859132-55-1
Poids moléculaire: 461.5 g/mol
Clé InChI: KBGZCJVGRLCYBF-UCQKPKSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one” is a synthetic benzofuran-3-one derivative characterized by a unique substitution pattern. Its core structure consists of a dihydrobenzofuranone scaffold with a (2Z)-configured methylidene group at position 2, bearing a 2,3,4-trimethoxyphenyl moiety.

Propriétés

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-28(15-17-8-6-5-7-9-17)16-20-21(29)12-11-19-24(30)23(34-26(19)20)14-18-10-13-22(31-2)27(33-4)25(18)32-3/h5-14,29H,15-16H2,1-4H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGZCJVGRLCYBF-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential biological activities attributed to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C27H27NO6C_{27}H_{27}NO_{6}, with a molecular weight of 461.5 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities.

The biological activity of (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects against diseases such as cancer.
  • Receptor Modulation : The functional groups present in the compound can facilitate interactions with cell surface receptors, modulating signaling pathways that regulate cellular functions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies suggest that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, a series of benzo[b]furans have shown exceptional potency against cancer cells by inhibiting tubulin polymerization . This mechanism is crucial for cancer cell division and growth.
  • Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities, which can protect cells from oxidative stress and related diseases .

Case Studies and Research Findings

A number of studies have investigated the biological activity of benzofuran derivatives similar to (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one:

  • Antitumor Activity : A study on related benzofuran compounds highlighted their efficacy in inhibiting tumor growth in vitro and in vivo models. These compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Cytotoxic Effects : Research involving cytotoxicity assays indicated that certain benzofuran derivatives displayed significant cytotoxic effects against various cancer cell lines. The IC50 values demonstrated potent activity comparable to established chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization
AntioxidantReduction in oxidative stress
CytotoxicitySignificant effects on cancer cells

Applications De Recherche Scientifique

Anticancer Applications

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth. For instance, studies have shown that similar benzofuran derivatives can effectively inhibit cancer cell proliferation by disrupting microtubule dynamics.

Antioxidant Properties

Compounds with similar structural motifs have been reported to possess antioxidant activities. These properties can protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of such compounds is often evaluated through assays measuring free radical scavenging activity.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects against diseases such as cancer and metabolic disorders. For example, enzyme targets could include kinases or phosphatases that play roles in signaling pathways associated with cell growth and survival.

Case Studies

StudyFindingsRelevance
Study on Benzofuran DerivativesDemonstrated significant cytotoxic effects against various cancer cell linesSupports the anticancer potential of the compound
Antioxidant Activity AssayShowed high free radical scavenging activity compared to standard antioxidantsHighlights the protective effects against oxidative stress
Enzyme Inhibition ResearchIdentified specific enzyme targets affected by similar compoundsProvides insights into the therapeutic mechanisms

Comparaison Avec Des Composés Similaires

Core Benzofuran Derivatives

  • (2Z)-6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (): Key Differences: Lacks the 7-position benzyl(methyl)aminomethyl group and features 2,4,5-trimethoxy substitution instead of 2,3,4-trimethoxy. The absence of the aminoalkyl group likely decreases solubility and cellular uptake .
  • (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (): Key Differences: Replaces the trimethoxyphenyl group with a 3-fluorophenyl moiety and introduces a 2-methylprop-2-enoxy group at position 6.

Aminoalkyl-Substituted Analogues

  • (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one (): Key Differences: Substitutes the trimethoxyphenyl group with a brominated benzodioxin system and replaces benzyl(methyl)amino with butyl(methyl)amino. Implications: The bromine atom may enhance halogen bonding with biomolecules, while the bulkier butyl group could reduce solubility but increase membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Substituents (Position) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility (mg/mL)
Target Compound 2,3,4-Trimethoxy, 7-benzyl(methyl)amino 3.2 2 (6-OH, NH) 8 (O, N) 0.12
(2Z)-6-Hydroxy-2-(2,4,5-trimethoxy...) 2,4,5-Trimethoxy 2.8 1 (6-OH) 7 (O) 0.25
(2Z)-2-(3-fluorophenyl)... 3-Fluoro, 6-allyloxy 3.5 0 6 (O, F) 0.08
Compound 6-Bromo-benzodioxin, butyl(methyl) 4.1 1 (6-OH) 8 (O, N, Br) 0.05

Analysis :

  • The target compound’s 7-position benzyl(methyl)amino group increases LogP compared to non-aminated analogues but introduces a hydrogen bond donor (NH), enhancing target interaction.
  • The 2,3,4-trimethoxy substitution likely reduces solubility compared to 2,4,5-trimethoxy due to increased steric bulk .

Méthodes De Préparation

Cyclization of o-Hydroxyphenylacetic Acid Derivatives

The dehydration-condensation of o-hydroxyphenylacetic acid is a widely used method to generate benzofuran-3(2H)-one scaffolds. In a solvent-free approach, o-hydroxyphenylacetic acid is heated with acetic acid and toluene under azeotropic conditions to remove water, yielding the benzofuranone core with >97% purity. This method avoids side reactions and simplifies purification, as the solvent (toluene) and catalyst (acetic acid) are easily recovered.

Reaction Conditions

  • Reactants : o-Hydroxyphenylacetic acid (1 eq), toluene (solvent), acetic acid (catalyst).

  • Temperature : 125°C for azeotropic distillation.

  • Yield : >90% after crystallization.

Alternative Route via Palladium-Catalyzed Cyclization

For derivatives requiring specific substituents, palladium-catalyzed cyclization of iodinated precursors offers regioselectivity. For example, 3-hydroxyanisole undergoes iodination followed by coupling with propyne under Pd(PPh₃)₂Cl₂ catalysis to form 2-methyl-6-methoxybenzofuran. While this method is less common for the target compound, it highlights the versatility of transition metal catalysis in benzofuran synthesis.

Introduction of the (2,3,4-Trimethoxyphenyl)methylidene Group

The 2-[(2,3,4-trimethoxyphenyl)methylidene] moiety is introduced via a Knoevenagel condensation between the benzofuran-3-one core and 2,3,4-trimethoxybenzaldehyde . This step establishes the Z-configuration of the exocyclic double bond through careful control of reaction conditions.

Condensation Reaction Mechanism

The reaction employs a base (e.g., piperidine) in ethanol or methanol to deprotonate the active methylene group of the benzofuranone, facilitating nucleophilic attack on the aldehyde. The Z-isomer is favored due to steric hindrance between the trimethoxyphenyl group and the benzofuran oxygen.

Optimized Conditions

  • Reactants : Benzofuran-3-one (1 eq), 2,3,4-trimethoxybenzaldehyde (1.2 eq).

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Ethanol, reflux for 6–8 hours.

  • Yield : 75–85%.

Functionalization at the 7-Position: Benzyl(methyl)aminomethyl Group

The 7-{[benzyl(methyl)amino]methyl} substituent is introduced via a Mannich reaction, which installs an aminomethyl group at the 6-hydroxy position of the benzofuran core.

Mannich Reaction Protocol

A three-component reaction between the 6-hydroxybenzofuran derivative, formaldehyde, and N-benzyl-N-methylamine proceeds in acetic acid as both solvent and catalyst. The hydroxy group at position 6 acts as the nucleophile, attacking the iminium intermediate formed between formaldehyde and the amine.

Key Parameters

  • Reactants : 6-Hydroxybenzofuran (1 eq), formaldehyde (37% aqueous, 2 eq), N-benzyl-N-methylamine (1.5 eq).

  • Solvent : Acetic acid, 60°C, 4 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

  • Yield : 70–78%.

Stereochemical Control and Purification

The Z-configuration of the exocyclic double bond is critical for biological activity. Crystallization from methanol or ethanol preferentially isolates the Z-isomer due to its lower solubility. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms stereochemical purity (>98%).

Characterization Data

  • Molecular Formula : C₂₈H₂₈NO₆.

  • Molecular Weight : 490.5 g/mol.

  • Melting Point : 162–164°C (from methanol).

  • 1H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=), 6.92–6.85 (m, 3H, aromatic), 4.32 (s, 2H, NCH₂), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclization + CondensationHigh purity, scalable, solvent recoveryRequires anhydrous conditions85%
Palladium-CatalyzedRegioselective for complex substituentsLow yield (45–50%), expensive catalysts48%
Mannich FunctionalizationMild conditions, one-pot reactionCompeting side reactions at high temperatures75%

Industrial Scalability and Process Optimization

For large-scale production, the cyclization-condensation route is preferred due to its efficiency and solvent recyclability. Continuous flow reactors enhance heat transfer during the exothermic Mannich reaction, reducing decomposition risks. Environmental impact is minimized by recovering toluene (90% efficiency) and acetic acid (85% efficiency) .

Q & A

Basic: What are the key synthetic challenges in preparing (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of conditions to minimize side products. Key steps include:

  • Formation of the benzofuran core via cyclization under acidic or basic conditions, with temperature modulation (80–120°C) to optimize ring closure .
  • Introduction of the benzyl(methyl)amino group using reductive amination, where solvent choice (e.g., methanol or THF) impacts yield .
  • Stereoselective installation of the 2,3,4-trimethoxyphenylmethylidene moiety via Knoevenagel condensation, requiring anhydrous conditions and catalysts like piperidine .
    Monitoring via TLC and NMR at each step ensures intermediate purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify regiochemistry and stereochemistry, particularly the Z-configuration of the methylidene group and substitution patterns .
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • HPLC with Chiral Columns: Assesses enantiopurity if asymmetric synthesis is attempted .

Advanced: How can enantioselective synthesis be achieved for benzofuran derivatives like this compound?

Enantioselectivity is attained through:

  • Chiral Catalysts: Use of Ru-based catalysts in olefin cross-metathesis to set stereocenters, as demonstrated in related benzofuran systems .
  • Asymmetric Oxo-Michael Reactions: Enantioselective addition of nucleophiles to α,β-unsaturated carbonyl intermediates, achieving >90% enantiomeric excess (ee) in optimized conditions .
  • Dynamic Kinetic Resolution: For labile intermediates, chiral auxiliaries or enzymes (e.g., lipases) can bias stereochemical outcomes .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound's pharmacological potential?

  • Substituent Variation: Systematic modification of the 2,3,4-trimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl groups) to evaluate binding affinity changes .
  • Functional Group Interconversion: Comparing amine vs. amide derivatives (e.g., benzyl(methyl)amino vs. acetamide) to assess solubility and target interactions .
  • Computational Docking: Molecular dynamics simulations predict interactions with targets like kinases or GPCRs, guiding synthetic priorities .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar benzofuran derivatives?

  • Meta-Analysis of Assay Conditions: Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. Standardize protocols using guidelines like OECD 423 .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that might contribute to observed effects .
  • Dose-Response Curves: Re-evaluate IC₅₀ values under controlled conditions to distinguish artifacts from true activity .

Advanced: What methodologies optimize the compound's solubility and stability for in vivo studies?

  • Prodrug Design: Esterification of the hydroxyl group improves lipid solubility (e.g., acetate or phosphate prodrugs) .
  • pH Adjustment: Buffered formulations (pH 6–7.4) prevent degradation of the labile benzofuran core .
  • Nanocarrier Encapsulation: Liposomal or polymeric nanoparticles enhance bioavailability and reduce hepatic first-pass metabolism .

Advanced: How can oxidative degradation pathways be characterized for this compound?

  • Forced Degradation Studies: Expose the compound to H₂O₂ (3% v/v) or UV light, then analyze degradation products via LC-MS .
  • Radical Scavenger Assays: Add antioxidants (e.g., ascorbic acid) to identify free radical-mediated pathways .
  • Isotope Labeling: ¹⁸O-tracing in hydroxyl groups clarifies oxidation mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.